molecular formula C7H3Br2F3 B3018958 5-Bromo-2,3,4-trifluorobenzyl bromide CAS No. 1260832-85-6

5-Bromo-2,3,4-trifluorobenzyl bromide

Cat. No.: B3018958
CAS No.: 1260832-85-6
M. Wt: 303.904
InChI Key: PXCKVKZOEJNUBU-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trifluorobenzyl bromide is an organic compound with the molecular formula C7H3Br2F3. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

Target of Action

5-Bromo-2,3,4-trifluorobenzyl bromide is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause respiratory irritation .

Mode of Action

Similar compounds, such as benzylic halides, typically undergonucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks an electrophilic carbon attached to a leaving group (in this case, a bromine atom). The result is the replacement of the bromine atom with the nucleophile .

Biochemical Pathways

It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known to causerespiratory irritation . This suggests that it may have cytotoxic effects, particularly in the respiratory system.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid , suggesting that it should be stored away from heat and open flames. Additionally, it should be handled in a well-ventilated area to minimize respiratory exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,3,4-trifluorobenzyl bromide typically involves the bromination of 2,3,4-trifluorotoluene. The process can be summarized in the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3,4-trifluorobenzyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3,4-trifluorobenzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-2,3,4-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCKVKZOEJNUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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